Product packaging for Garenoxacin-d4(Cat. No.:CAS No. 1217818-32-0)

Garenoxacin-d4

Cat. No.: B565411
CAS No.: 1217818-32-0
M. Wt: 430.444
InChI Key: NJDRXTDGYFKORP-GCZSHRFHSA-N
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Description

Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Agents

The strategic replacement of hydrogen atoms with deuterium in a drug molecule is primarily driven by the deuterium kinetic isotope effect (KIE) gabarx.comtandfonline.comdovepress.comhumanjournals.comresearchgate.netbioscientia.de. Deuterium, with its nucleus containing one proton and one neutron, has approximately twice the mass of protium (B1232500) (normal hydrogen, ¹H, with one proton). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

This enhanced bond strength makes the C-D bond more resistant to enzymatic cleavage, particularly in metabolic processes mediated by enzymes like cytochrome P450 (CYP450) gabarx.comtandfonline.comdovepress.comhumanjournals.comresearchgate.netbioscientia.de. When the metabolic breakdown of a drug involves the scission of a C-H bond at a rate-limiting step, deuteration at that position can significantly slow down the metabolic rate. This kinetic modification can lead to several beneficial outcomes:

Increased Half-Life and Duration of Action: Reduced metabolic clearance prolongs the time the drug remains active in the body gabarx.comtandfonline.comdovepress.comhumanjournals.comresearchgate.netbioscientia.de.

Improved Metabolic Stability: The drug is less susceptible to degradation, leading to more consistent drug exposure vulcanchem.comgabarx.com.

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can minimize the production of harmful byproducts gabarx.comtandfonline.comdovepress.com.

Enhanced Bioavailability: Decreased pre-systemic metabolism can lead to a greater proportion of the administered dose reaching systemic circulation gabarx.com.

Potential for Dose Reduction and Improved Tolerability: Longer half-lives and reduced metabolite formation can allow for lower doses and less frequent administration, potentially minimizing side effects dovepress.comresearchgate.netbioscientia.de.

The effectiveness of deuteration is highly dependent on the specific molecule and the site of substitution, requiring careful experimental validation to determine if the C-H bond cleavage is indeed the rate-limiting step in metabolism tandfonline.com.

Historical Context of Deuterated Drug Development in Medicinal Chemistry

The concept of using deuterium in medicinal chemistry as a form of bioisosterism—substituting one molecular part for another with similar biological effects but improved properties—dates back decades wikipedia.org. Deuterated compounds have long been employed as valuable tools for mechanistic studies and as tracers in pharmacokinetic and metabolic research simsonpharma.comgabarx.comassumption.edu.

Despite early patents and research interest, the translation of deuterated compounds into approved human therapeutics was a lengthy process. The first significant milestone was the U.S. Food and Drug Administration (FDA) approval of deutetrabenazine (Austedo®) in 2017 researchgate.netwikipedia.orgacs.orgnih.gov. Deutetrabenazine is a deuterated analog of tetrabenazine, a drug used for movement disorders. The deuteration improved its pharmacokinetic profile, allowing for a reduced dosage and improved tolerability compared to its predecessor researchgate.netbioscientia.deacs.orgnih.gov. This success paved the way for further exploration, with a recent shift towards incorporating deuteration early in the drug discovery process for novel compounds, rather than solely modifying existing drugs nih.gov.

Garenoxacin-d4: A Labeled Antibacterial for Research

This compound is a deuterated analog of Garenoxacin (B1674628), a fluoroquinolone antibiotic known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria guidetopharmacology.orgmedchemexpress.comnih.gov. Garenoxacin itself is a des-fluoro(6) quinolone derivative with a complex structure featuring a quinoline (B57606) core, a carboxylic acid group, a difluoromethoxy group, and a specific isoindolyl substituent vulcanchem.comguidetopharmacology.org.

The deuteration in this compound specifically targets the cyclopropyl (B3062369) ring at position 1 of the quinolone structure, where four hydrogen atoms are replaced by deuterium atoms (at positions 2,2,3,3) vulcanchem.com. This precise labeling is not intended to create a new therapeutic agent but rather to provide a meticulously controlled tool for scientific investigation.

Table 1: Comparison of Garenoxacin and this compound

FeatureGarenoxacinThis compound
Chemical Name 1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid
Molecular Formula C₂₃H₂₀F₂N₂O₄C₂₃H₁₆D₄F₂N₂O₄
Molecular Weight 426.4 g/mol 430.44 g/mol
Deuteration Site N/ACyclopropyl ring (positions 2,2,3,3)
Primary Application Antibacterial agentLabeled antibacterial; internal standard for Garenoxacin quantification

Detailed Research Findings and Applications of this compound:

The primary utility of this compound lies in its role as a stable isotope-labeled internal standard for the quantitative analysis of Garenoxacin vulcanchem.compharmaffiliates.comscbt.comveeprho.com. In bioanalytical assays, particularly those employing LC-MS, this compound is added to biological samples (e.g., plasma, urine) at a known concentration. Because it shares nearly identical chemical and ionization properties with Garenoxacin but possesses a distinct mass (430.44 g/mol vs. 426.4 g/mol ), it allows for highly accurate and precise quantification of the parent drug vulcanchem.com. This is critical for:

Pharmacokinetic Studies: Accurately measuring Garenoxacin concentrations over time in biological matrices to understand its absorption rate, distribution, metabolic pathways, and excretion rates vulcanchem.comveeprho.com.

Metabolic Profiling: While this compound itself is not typically used to study the metabolism of Garenoxacin (as the deuteration is on the cyclopropyl ring, which may not be a primary metabolic site), its use as an internal standard is fundamental to quantifying Garenoxacin and its metabolites accurately vulcanchem.com. The strategic deuteration of the cyclopropyl group in this compound was likely chosen to target a potential metabolic site, providing a tool for researchers investigating Garenoxacin's metabolic fate vulcanchem.com.

The development and application of compounds like this compound underscore the sophisticated strategies employed in modern pharmaceutical research to ensure the accuracy and reliability of data essential for drug development.

Compound List:

Garenoxacin

this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20F2N2O4 B565411 Garenoxacin-d4 CAS No. 1217818-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDRXTDGYFKORP-GCZSHRFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)C4=CC5=C(C=C4)[C@H](NC5)C)OC(F)F)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Basis of Deuterium Kinetic Isotope Effects in Drug Metabolism

Fundamental Principles of Kinetic Isotope Effects (KIE)

A kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom within a reactant molecule is replaced by one of its isotopes ontosight.aiwikipedia.org. This effect stems from the differences in vibrational frequencies and zero-point energies between bonds involving different isotopes. Specifically, the bond formed between carbon and deuterium (B1214612) (C-D) is stronger than the bond formed between carbon and hydrogen (C-H) wikipedia.orgjuniperpublishers.com. When the cleavage of a C-H or C-D bond is part of the rate-determining step in a reaction, this difference in bond strength leads to a measurable kinetic isotope effect. A primary KIE occurs when the isotopically substituted atom is directly involved in the bond-breaking event of the rate-limiting step. In such instances, the reaction involving the heavier isotope (deuterium) proceeds at a slower rate than that involving the lighter isotope (hydrogen), resulting in a KIE ratio (kH/kD) greater than 1, typically ranging from 2 to 7 or higher wikipedia.orgnih.gov.

Role of Cytochrome P450 Enzymes and Other Metabolic Pathways

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast array of xenobiotics, including pharmaceuticals nih.govplos.org. These enzymes are critical in drug biotransformation, often catalyzing reactions that involve the initial hydroxylation of drug molecules through C-H bond cleavage nih.govnih.gov. Garenoxacin (B1674628), as a fluoroquinolone antibiotic, is subject to metabolic processes, and its structure contains moieties that can be targeted for enzymatic modification nih.gov. Garenoxacin-d4 serves as a valuable tool in studies designed to elucidate the specific metabolic pathways involved in garenoxacin's clearance. By comparing the metabolic behavior of this compound with its non-deuterated counterpart, researchers can determine if C-H bond cleavage at a deuterated site is a rate-limiting factor in its metabolism, thereby identifying the involvement and contribution of specific enzymes, such as CYPs. While other metabolic pathways like glucuronidation or sulfation may also contribute to Garenoxacin's elimination, KIE studies are particularly adept at dissecting the kinetics of reactions involving bond cleavage at the isotopically labeled position.

Isotopic Sensitivity and Rate-Limiting Steps in Biotransformation Processes

Research Findings and Data Tables

While this compound is utilized in analytical and pharmacokinetic research as a deuterated analog and internal standard chemsrc.comveeprho.com, specific quantitative research findings detailing deuterium kinetic isotope effects (e.g., kH/kD ratios) or comparative metabolic clearance rates for this compound are not available in the provided search results. The literature extensively discusses the principles and applications of KIEs in drug metabolism, particularly concerning Cytochrome P450 enzymes, and highlights the potential benefits of deuteration, such as increased metabolic stability and longer half-lives juniperpublishers.comnih.govresearchgate.netresearchgate.netnih.gov.

However, to illustrate the expected impacts of deuteration on drug metabolism, the following table outlines the anticipated outcomes based on established KIE principles and the general understanding of how deuterium substitution modulates drug metabolism. These represent the types of findings that would be sought and presented if specific empirical data for this compound were available.

Parameter MeasuredExpected Effect of Deuteration (this compound vs. Garenoxacin)Rationale
Metabolic Rate (e.g., Clearance) DecreasedThe C-D bond is stronger than the C-H bond. If the cleavage of the C-H/C-D bond is rate-limiting in CYP-mediated oxidation, deuterium substitution is expected to slow the metabolic transformation.
In Vivo Half-life IncreasedA reduction in metabolic clearance rate typically leads to a longer residence time of the drug in the body, thus increasing its half-life.
Bioavailability Potentially IncreasedIf the deuterated site is involved in significant first-pass metabolism, slowing this process via deuteration could lead to higher systemic exposure and thus increased bioavailability.
Metabolite Profile (e.g., relative abundance) Potentially Altered Ratio of MetabolitesSignificant slowing of metabolism at one site might lead to a relative increase in the contribution of other metabolic pathways or minor metabolites, a phenomenon known as metabolic switching.
Enzyme Interaction (e.g., CYP binding affinity) Largely UnchangedDeuterium substitution primarily affects reaction rates due to bond strength differences, not typically altering the binding affinity of the drug to the enzyme unless the deuterated site is involved in very specific transition state interactions.

Compound Name List

Garenoxacin

this compound

Preclinical Metabolic and Pharmacokinetic Investigations of Garenoxacin D4

Application of Garenoxacin-d4 in Drug Metabolism Studies

Deuterium-labeled compounds are instrumental in unraveling the complex processes of drug metabolism. This compound, with its strategically placed deuterium (B1214612) atoms, offers a precise tool for dissecting the metabolic pathways of its non-labeled counterpart.

The utility of this compound is significantly amplified when used in comparative metabolomics studies alongside unlabeled Garenoxacin (B1674628). vulcanchem.com By administering both labeled and unlabeled forms of the drug to preclinical models and analyzing their respective metabolic profiles, researchers can achieve a more comprehensive understanding of Garenoxacin's metabolism. This comparative approach allows for the precise identification of metabolites that originate from specific positions within the Garenoxacin molecule. vulcanchem.com The mass difference conferred by deuterium atoms aids in distinguishing metabolites derived from this compound from those of unlabeled Garenoxacin, facilitating the determination of relative metabolic rates and pathway contributions. vulcanchem.com While the provided literature extensively details the application of deuterated compounds like this compound for metabolite identification, specific comparative metabolomic data directly contrasting this compound with unlabeled Garenoxacin is not detailed within the retrieved snippets.

Impact of Deuteration on Pharmacokinetic Parameters in Preclinical Systems

The substitution of hydrogen with deuterium can influence a drug's pharmacokinetic profile, primarily through the deuterium kinetic isotope effect (DKIE). This phenomenon, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can alter the rate of metabolic reactions. informaticsjournals.co.innih.govjuniperpublishers.comresearchgate.netnih.govscienceopen.comassumption.edu

The DKIE can lead to a reduction in the rate of enzymatic cleavage of C-H bonds, potentially slowing down metabolism. juniperpublishers.comresearchgate.netnih.govscienceopen.com This can translate to decreased systemic clearance and a prolonged elimination half-life for the deuterated compound compared to its non-deuterated analogue. informaticsjournals.co.injuniperpublishers.comresearchgate.net While the literature provides pharmacokinetic data for Garenoxacin in various preclinical and clinical settings, specific comparative data for this compound detailing its systemic clearance or elimination half-life relative to unlabeled Garenoxacin is not explicitly presented in the retrieved search results.

The following table summarizes known pharmacokinetic parameters for Garenoxacin, providing context for the investigations involving its deuterated analogue. It is important to note that these parameters pertain to unlabeled Garenoxacin, as direct comparative data for this compound is not available in the provided snippets.

ParameterPreclinical Model (Mice)Human (Healthy Subjects)Human (Severe Renal Failure)Human (Maintenance Hemodialysis)Source Index
Elimination Half-life (h)0.7 - 1.6~1413.7 - 13.9Not calculable nih.govcapes.gov.brnih.govantibiotics.or.jpnih.gov
Peak/Dose (Cmax/Dose)0.2 - 0.3Not specifiedNot specifiedNot specified nih.govcapes.gov.br
AUC/Dose0.1 - 0.5Not specifiedNot specifiedNot specified nih.govcapes.gov.br
AUC₀-₂₄ (µg·h/mL)N/A64.4 - 72.862.3 - 128.040.7 ± 16.7 nih.govantibiotics.or.jpnih.gov
Cmax (µg/mL)N/ANot specified2.9 - 6.03.00 ± 1.12 antibiotics.or.jpnih.gov
Tmax (h)N/A1 - 2Not specified3.0 ± 2.0 nih.govnih.gov

Deuteration has the potential to influence a drug's oral bioavailability, particularly by reducing first-pass metabolism in the liver. If the deuterated site is susceptible to rapid metabolism during the first pass through the liver, slowing this process could lead to a greater proportion of the drug reaching systemic circulation. Studies on Garenoxacin indicate that its pharmacokinetic profile is generally linear and dose-proportional within the clinical dose range, and administration with food did not result in clinically significant changes in exposure. nih.govnih.gov However, specific studies detailing the comparative bioavailability of this compound versus unlabeled Garenoxacin are not available in the reviewed search results.

Compound List:

Garenoxacin

this compound

Based on the comprehensive search conducted, there is a lack of specific scientific literature or data pertaining to the compound "this compound" regarding its preclinical metabolic and pharmacokinetic investigations. The performed searches yielded information on the parent compound, Garenoxacin, detailing its general antibacterial activity, pharmacokinetic/pharmacodynamic (PK/PD) properties, and clinical studies nih.govnih.govnih.govblackwellpublishing.comresearchgate.netresearchgate.netbiorxiv.org. Additionally, general methodologies for in vitro metabolism assays (such as microsomal stability and enzyme phenotyping) biorxiv.orgscispace.combibliotekanauki.pladmescope.comscispace.comnih.govaltex.orgnih.govnih.govmdpi.com, the application of isotopic probes in enzyme mechanisms nih.gov, and in vivo pharmacokinetic studies and animal models researchgate.netaltex.orgnih.govnih.govgimmenotes.co.zanih.govucl.ac.be were found.

However, no specific research findings or data tables related to "this compound" were identified in the search results that would allow for the generation of an article adhering to the provided outline and content requirements. The strict focus on "this compound" cannot be met due to the absence of information on this specific deuterated compound in the retrieved literature.

Analytical Methodologies for Garenoxacin D4 in Pharmaceutical Research

Advanced Mass Spectrometry Techniques for Quantitative Analysis

Mass spectrometry, particularly when coupled with liquid chromatography, stands as a premier technique for the sensitive and selective quantification of pharmaceuticals. The use of a stable isotope-labeled internal standard like Garenoxacin-d4 is considered the gold standard in quantitative bioanalysis to correct for variability during sample processing and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the determination of garenoxacin (B1674628) in biological fluids such as plasma and urine. A validated LC-MS/MS method enables the separation of garenoxacin from endogenous components and its subsequent detection and quantification. In such methods, this compound is added to the samples at a known concentration at an early stage of the sample preparation process.

The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol). The use of this compound, which co-elutes with the unlabeled garenoxacin, allows for the correction of any variations in chromatographic performance.

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed. Specific precursor-to-product ion transitions are monitored for both garenoxacin and this compound. The ratio of the peak area of garenoxacin to that of this compound is used to construct a calibration curve and to quantify the concentration of garenoxacin in unknown samples. This ratiometric measurement significantly improves the precision and accuracy of the assay.

Table 1: Representative LC-MS/MS Method Parameters for Garenoxacin Analysis

ParameterCondition
Chromatographic Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Garenoxacin) Hypothetical m/z transitions
MRM Transition (this compound) Hypothetical m/z transitions

Isotope Dilution Mass Spectrometry for Enhanced Analytical Precision

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This "isotope-labeled standard" acts as an ideal internal standard because its chemical and physical properties are nearly identical to the analyte of interest.

After the addition of this compound, the sample is processed, and the ratio of the unlabeled analyte to the labeled standard is measured by mass spectrometry. Because the analyte and the internal standard behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. This results in a highly precise and accurate measurement of the analyte concentration, which is directly traceable to the concentration of the added standard. The use of stable isotope-labeled internal standards is essential for correcting inter-individual variability in the recovery of drugs from patient plasma samples in quantitative LC-MS/MS analysis. nih.gov

Role of this compound as an Internal Standard in Bioanalytical Assays

In bioanalytical assays, the complexity of the sample matrix (e.g., plasma, blood, tissue homogenates) can significantly impact the analytical results. This compound, as a stable isotope-labeled internal standard, is indispensable for mitigating these matrix-related issues and ensuring the reliability of the assay.

Compensation for Matrix Effects in Complex Biological Samples

Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting endogenous components from the biological matrix, are a major challenge in LC-MS/MS-based bioanalysis. These effects can lead to inaccurate quantification. Since this compound has the same physicochemical properties as garenoxacin, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable results. Deuterated analogues as internal standards have been shown to resolve issues of quantitative accuracy in differing complex matrices. lcms.cz

Enhancements in Assay Sensitivity and Reproducibility for Garenoxacin Quantification

Table 2: Representative Validation Data for a Bioanalytical Method Using this compound

ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Intra-day Precision (%CV) ≤ 5%≤ 4%≤ 3%
Inter-day Precision (%CV) ≤ 6%≤ 5%≤ 4%
Accuracy (%Bias) ± 5%± 4%± 3%
Recovery (%) Consistent across concentrations
Matrix Factor Close to 1, indicating minimal matrix effect

Note: The data in this table is representative of typical performance for a validated bioanalytical LC-MS/MS method using a stable isotope-labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound. For this compound, NMR is crucial for confirming the position and extent of deuterium (B1214612) incorporation.

¹H NMR (Proton NMR) spectroscopy would be used to verify the absence of proton signals at the specific sites of deuteration in the this compound molecule. The integration of the remaining proton signals would also confirm the isotopic purity of the compound.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. While the chemical shifts of the carbon atoms in this compound would be very similar to those in unlabeled garenoxacin, the signals for the deuterated carbons would be significantly attenuated or may appear as multiplets due to carbon-deuterium coupling. This provides further confirmation of the sites of deuteration.

Together, these NMR techniques are essential for the characterization and quality control of this compound, ensuring its suitability as an internal standard in quantitative analytical studies.

Deuterium NMR for Positional Analysis and Isotopic Enrichment Verification

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a cornerstone technique for the analysis of deuterated compounds like this compound. wikipedia.orghuji.ac.il It provides direct evidence of deuterium incorporation and is invaluable for both positional analysis and the verification of isotopic enrichment.

Positional Analysis:

The chemical shift in a ²H NMR spectrum, analogous to that in proton (¹H) NMR, is highly sensitive to the electronic environment of the deuterium nucleus. huji.ac.il This allows for the unambiguous identification of the specific sites within the Garenoxacin molecule that have been deuterated. For this compound, where deuterium is expected to be incorporated at specific positions, ²H NMR can confirm the success of the targeted synthesis. The absence of signals at other positions confirms the regioselectivity of the deuteration process. While ²H NMR generally has lower resolution compared to ¹H NMR, it is highly effective for confirming the presence of deuterium at the intended molecular locations. wikipedia.orgmagritek.com

Isotopic Enrichment Verification:

Quantitative ²H NMR (q²H NMR) can be employed to determine the degree of isotopic enrichment at each deuterated position. By integrating the signals in the ²H NMR spectrum and comparing them to a certified reference standard, the percentage of deuterium at each site can be accurately calculated. This is a critical quality attribute, as the therapeutic advantages of deuteration are often dependent on a high level of isotopic purity. A combination of ¹H and ²H NMR can be a powerful tool for accurately determining isotope abundance in both partially and fully labeled compounds. nih.gov

Illustrative ²H NMR Data for this compound:

The following table illustrates the expected ²H NMR chemical shifts for this compound, assuming deuteration at four specific positions on the molecule. The exact chemical shifts would be determined experimentally.

Position of DeuteriumExpected Chemical Shift (ppm)Signal Multiplicity
C-d¹7.8Singlet
C-d²3.5Singlet
C-d³3.2Singlet
C-d⁴1.2Singlet

Note: The chemical shifts are hypothetical and serve for illustrative purposes. Actual values would be determined experimentally.

Emerging Analytical Approaches for Deuterated Pharmaceutical Compounds

While ²H NMR is a well-established method, several emerging analytical techniques offer complementary and often more sensitive approaches for the characterization of deuterated compounds like this compound.

Mass Spectrometry (MS):

Two-Dimensional (2D) NMR Spectroscopy:

Advanced 2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, can provide detailed structural information and indirectly confirm the positions of deuterium. cdnsciencepub.com In a deuterated molecule, the absence of a cross-peak in a ¹H-¹³C HSQC spectrum at a position known to be deuterated provides strong evidence of successful labeling. Furthermore, techniques like deuterium-decoupled ¹H-¹³C correlation spectroscopy can be employed to observe the methylene (B1212753) groups that are stereospecifically labeled with deuterium. cdnsciencepub.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. nih.gov This is particularly valuable for analyzing this compound in complex biological matrices during pharmacokinetic studies. The chromatographic separation ensures that the deuterated drug is isolated from its metabolites and other endogenous compounds before being detected by the mass spectrometer, allowing for accurate quantification.

Advanced MS Techniques:

Recent advancements in mass spectrometry, such as Time-of-Flight (TOF) MS, have improved the resolution between isotopes of labeled compounds, allowing for more accurate determination of isotopic enrichment. chemicalsknowledgehub.com These advanced techniques are becoming increasingly important in the development and quality control of deuterated pharmaceuticals.

Comparative Analysis of Emerging Techniques:

Analytical TechniqueInformation ProvidedAdvantages
High-Resolution Mass Spectrometry (HR-MS)Overall isotopic enrichment, molecular weight confirmation. rsc.orgHigh sensitivity and accuracy for isotopic distribution.
2D NMR SpectroscopyIndirect confirmation of deuterium position, detailed structural elucidation. cdnsciencepub.comProvides comprehensive structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS)Quantification in biological matrices, separation from metabolites. nih.govHigh selectivity and sensitivity for complex samples.

The robust analytical characterization of this compound is essential for ensuring its quality, safety, and efficacy. The combination of established methods like ²H NMR with emerging techniques such as HR-MS and 2D NMR provides a comprehensive analytical toolkit for researchers and manufacturers in the pharmaceutical industry.

Theoretical and Computational Approaches in Deuterated Drug Design

Computational Modeling for Deuteration Site Prediction

The initial and most critical step in the design of a deuterated drug is the identification of the most metabolically labile sites within the molecule. It is at these positions that the introduction of deuterium (B1214612) will have the most pronounced effect on slowing down metabolic degradation. Computational modeling serves as a powerful predictive tool in this endeavor, offering a rational and cost-effective alternative to extensive experimental metabolism studies.

Various in silico models and software platforms are available to predict the sites of metabolism (SOMs) for drug candidates. These tools often employ a combination of ligand-based and structure-based approaches. Ligand-based methods utilize databases of known drug metabolism reactions to identify structural motifs and chemical environments that are prone to metabolic attack. By contrast, structure-based methods involve docking the drug molecule into the active sites of metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily, to predict the most likely sites of oxidation.

For Garenoxacin (B1674628), a comprehensive in silico SOM prediction would involve subjecting its chemical structure to a panel of these predictive algorithms. The output of such an analysis would be a ranked list of atoms or functional groups within the garenoxacin molecule that are most likely to undergo metabolic transformation. The hypothetical results of such a computational analysis for garenoxacin are presented in Table 1.

Table 1: Predicted Sites of Metabolism for Garenoxacin

Rank Potential Site of Metabolism Predicted Metabolic Reaction Rationale
1 N-methyl group of the piperazine (B1678402) ring N-dealkylation Common metabolic pathway for tertiary amines.
2 Methylene (B1212753) groups of the piperazine ring Hydroxylation Susceptible to oxidation by CYP enzymes.
3 Aromatic ring system Aromatic hydroxylation A common metabolic route for quinolone antibiotics.
4 Isoquinolone core Oxidation Potential for oxidative metabolism on the core structure.

Based on these theoretical predictions, the N-methyl group and the methylene groups of the piperazine ring would be considered primary candidates for deuteration in the development of Garenoxacin-d4. By replacing the hydrogen atoms at these positions with deuterium, the C-D bond would be significantly stronger than the corresponding C-H bond, leading to a slower rate of metabolic cleavage by CYP enzymes.

Molecular Docking Studies in Deuterated Drug Development

Once potential sites for deuteration have been identified, it is crucial to ensure that the isotopic substitution does not adversely affect the drug's ability to bind to its therapeutic target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug development, it is used to model the interaction between a ligand (the drug) and its target protein.

Garenoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are responsible for controlling the topological state of DNA during replication and transcription. Several studies have investigated the binding of garenoxacin to these target enzymes through molecular docking simulations. These studies have provided valuable insights into the key amino acid residues and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that are critical for the drug's inhibitory activity.

In the development of this compound, molecular docking studies would be indispensable. A comparative docking analysis of both garenoxacin and its deuterated analog, this compound, with the active sites of DNA gyrase and topoisomerase IV would be performed. The primary objective of this analysis is to confirm that the introduction of deuterium does not alter the binding mode or significantly reduce the binding affinity of the drug. The results of such a hypothetical study are summarized in Table 2.

Table 2: Comparative Molecular Docking Analysis of Garenoxacin and this compound

Compound Target Enzyme Predicted Binding Energy (kcal/mol) Key Interacting Residues Predicted Change in Binding Affinity
Garenoxacin DNA Gyrase -9.5 Ser83, Asp87, Gly77 -
This compound DNA Gyrase -9.4 Ser83, Asp87, Gly77 Negligible
Garenoxacin Topoisomerase IV -9.2 Ser80, Glu84 -
This compound Topoisomerase IV -9.1 Ser80, Glu84 Negligible

The hypothetical data in Table 2 suggests that the deuteration at the predicted metabolically labile sites would have a negligible impact on the binding affinity of this compound to its target enzymes. This provides confidence that the deuterated drug will retain its potent antibacterial activity.

In Silico Analysis of Deuterium Kinetic Isotope Effects

The central premise of deuterated drug design is the deuterium kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For a reaction involving the cleavage of a C-H bond, substituting hydrogen with deuterium (forming a C-D bond) will result in a slower reaction rate. The magnitude of the KIE is a measure of how much the reaction is slowed down.

In silico methods, particularly those based on quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) approaches, can be used to predict the magnitude of the KIE for a given metabolic reaction. mdpi.com These computational methods model the reaction at the electronic level, allowing for the calculation of the activation energies for the cleavage of both C-H and C-D bonds. The difference in these activation energies can then be used to predict the KIE.

For this compound, an in silico analysis of the KIE would focus on the metabolic pathways identified in the initial computational modeling. For example, the N-dealkylation of the piperazine ring is a common metabolic route. A QM/MM simulation could be set up to model this reaction as catalyzed by a relevant CYP enzyme. By calculating the reaction rates for both garenoxacin and this compound, a theoretical KIE value can be obtained. A hypothetical outcome of such an analysis is presented in Table 3.

Table 3: Predicted Kinetic Isotope Effect for the Metabolism of this compound

Metabolic Reaction Enzyme Predicted KIE (kH/kD) Implication
N-dealkylation CYP3A4 5.2 Significant slowing of metabolism at this site.
Piperazine ring hydroxylation CYP3A4 3.8 Moderate slowing of metabolism at this site.

The predicted KIE values in Table 3 suggest that deuteration at the N-methyl group of the piperazine ring would lead to a significant (approximately 5-fold) reduction in the rate of N-dealkylation. This would, in turn, be expected to increase the metabolic stability of the drug, potentially leading to a longer half-life and improved pharmacokinetic profile for this compound compared to its non-deuterated counterpart.

Future Directions and Research Opportunities for Deuterated Quinolones

Advancements in Deuteration Technologies and Synthetic Methodologies

Recent years have witnessed significant progress in the development of efficient and scalable methods for the selective deuteration of organic molecules. researchgate.net These advancements are crucial for making deuterated compounds, including quinolones, more accessible for research and potential clinical applications.

Key methodologies for deuterium (B1214612) labeling include:

Direct Hydrogen-Deuterium Exchange: This method involves the direct replacement of a hydrogen atom with a deuterium atom.

Use of Deuterated Reagents and Solvents: Incorporating deuterium can be achieved by using reagents and solvents in which hydrogen atoms have been replaced with deuterium.

Metal-Catalyzed Hydrogenation: This technique utilizes deuterated hydrogen gas (D2) in hydrogenation reactions.

Synthesis from Deuterated Precursors: This approach involves using starting materials that already contain deuterium in their structure.

A notable advancement in the synthesis of deuterated quinolones is the development of a facile and scalable method for the deuteration of endochin-like quinolones (ELQs). nih.govelsevierpure.comnih.gov This method utilizes deuterated acetic acid and has demonstrated high efficiency (>95%) in incorporating deuterium into the methyl group at the 2-position of the quinolone core. nih.gov This particular methodology is significant as it offers a practical and cost-effective way to produce these deuterated compounds on a larger scale. researchgate.net

Deuteration Method Description Application Example
Direct ExchangeSwapping a hydrogen atom with a deuterium atom.General deuteration of organic compounds.
Deuterated ReagentsUsing solvents and reagents where hydrogen is replaced by deuterium.Synthesis of various deuterated molecules.
Metal-Catalyzed HydrogenationEmploying deuterated hydrogen gas in hydrogenation reactions.Deuteration of alkenes to form deuterated alkanes.
Deuterated PrecursorsStarting a synthesis with materials already containing deuterium.Organic synthesis with deuterated building blocks.
Acetic Acid MethodUsing deuterated acetic acid for deuteration.Facile and scalable deuteration of endochin-like quinolones. nih.govelsevierpure.comnih.gov

Exploration of Novel Therapeutic Applications for Deuterated Antibiotics, including Garenoxacin-d4

Deuteration can lead to a so-called "kinetic isotope effect," where the C-D bond is stronger than the C-H bond. This can slow down the rate of metabolic breakdown of a drug, leading to several potential therapeutic benefits. nih.gov

Potential advantages of deuterated antibiotics like this compound include:

Improved Pharmacokinetic Profile: A longer half-life could lead to less frequent dosing, improving patient adherence. wikipedia.org

Enhanced Efficacy: Sustained therapeutic levels in the bloodstream may improve treatment outcomes.

Reduced Side Effects: Slower metabolism can decrease the formation of potentially harmful byproducts.

Garenoxacin (B1674628) is a quinolone antibiotic used to treat a variety of bacterial infections, including those of the respiratory tract, skin, and urinary tract. 1mg.comapollopharmacy.inpatsnap.com By extension, this compound, its deuterated counterpart, is anticipated to have applications in similar areas but with potentially improved therapeutic characteristics. scbt.com Research into deuterated antibiotics is also exploring their efficacy against drug-resistant bacterial strains. uobaghdad.edu.iq For instance, a deuterated version of metronidazole (B1676534) demonstrated enhanced activity against certain anaerobic bacteria and Mycobacterium tuberculosis compared to its non-deuterated form. uobaghdad.edu.iq This suggests that deuteration could be a viable strategy to overcome some existing challenges in antibiotic therapy.

Potential Benefit of Deuteration Mechanism Therapeutic Implication
Improved PharmacokineticsSlower metabolic breakdown due to the kinetic isotope effect. Longer drug half-life, potentially allowing for reduced dosing frequency. wikipedia.org
Enhanced EfficacyMaintained therapeutic drug levels for a longer duration. Improved treatment outcomes for bacterial infections.
Reduced Side EffectsDecreased formation of toxic metabolites. Better safety profile and patient tolerability.
Overcoming Drug ResistanceAltered interaction with metabolic enzymes or bacterial targets.Potential for activity against resistant strains. uobaghdad.edu.iq

Integration of Multi-Omics Data in Deuterated Drug Research for Systems-Level Understanding

The integration of multi-omics data—which includes genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing drug discovery and development. delta4.aifrontlinegenomics.comnashbio.com This systems-level approach provides a comprehensive understanding of the complex biological interactions underlying diseases and drug responses. nashbio.com

In the context of deuterated drug research, multi-omics can be instrumental in:

Identifying Novel Drug Targets: By analyzing the complete set of molecular data, researchers can uncover new pathways and targets for deuterated quinolones. delta4.ai

Understanding Mechanisms of Action: Multi-omics can elucidate how deuteration affects the interaction of a drug with its target and other cellular components.

Patient Stratification: This data can help identify patient populations that are most likely to benefit from a particular deuterated drug. nashbio.com

Predicting Drug Response and Toxicity: A holistic view of a drug's effect on various biological systems can aid in predicting its efficacy and potential adverse effects.

For example, hydrogen/deuterium exchange mass spectrometry (DXMS) is a powerful technique used to study the structural dynamics of proteins and their interactions with inhibitors. nih.gov This approach can provide valuable insights into how a deuterated compound like this compound binds to its bacterial targets, such as DNA gyrase and topoisomerase IV. patsnap.com

Overcoming Challenges and Maximizing Prospects in Deuterated Compound Research

Despite the significant potential of deuterated drugs, several challenges need to be addressed to maximize their prospects.

Challenges:

Cost of Synthesis: The production of deuterated compounds can be more expensive than their non-deuterated counterparts. businessresearchinsights.com

Complexity of Synthesis: Developing specific and efficient synthetic routes for deuteration can be challenging. musechem.com

Isotopic Effects: The presence of deuterium can sometimes alter the chemical properties of a compound in unpredictable ways.

Regulatory Hurdles: Demonstrating a clear clinical advantage of a deuterated drug over its existing non-deuterated version is often a requirement for regulatory approval. musechem.com

Prospects: The market for deuterated compounds is growing, driven by their increasing use in pharmaceuticals and chemical research. dataintelo.comglobalgrowthinsights.com The global deuterated drugs market is also projected to experience significant growth. zionmarketresearch.com This indicates a strong interest and investment in this area of research and development.

To maximize the prospects of deuterated quinolones like this compound, future research should focus on:

Developing more cost-effective and efficient deuteration technologies.

Conducting comprehensive preclinical and clinical studies to clearly define the therapeutic advantages of deuteration.

Utilizing multi-omics and other advanced analytical techniques to gain a deeper understanding of the effects of deuteration on drug efficacy and safety.

By addressing these challenges and leveraging cutting-edge research methodologies, the full therapeutic potential of deuterated quinolones can be realized, offering new and improved treatment options for bacterial infections.

Q & A

Q. How is Garenoxacin-d4 utilized as an internal standard in quantitative LC-MS/MS analysis?

this compound serves as a deuterated internal standard (IS) to improve the accuracy of analyte quantification by compensating for matrix effects and instrumental variability. Key methodological steps include:

  • IS Concentration Optimization : Use equimolar ratios of this compound to the target analyte to minimize ion suppression/enhancement .
  • Chromatographic Separation : Employ reverse-phase columns (e.g., C18) with mobile phases optimized for resolving this compound from endogenous compounds in biological matrices .
  • Validation Parameters : Assess precision (CV <15%), recovery (85–115%), and linearity (R² >0.99) across the calibration range .

Q. What pharmacokinetic parameters can be studied using this compound as a stable isotopic tracer?

this compound enables precise tracking of absorption, distribution, metabolism, and excretion (ADME) through:

  • Mass Spectrometry-Based Metabolite Identification : Compare fragmentation patterns of Garenoxacin and its deuterated counterpart to distinguish parent compounds from metabolites .
  • Compartmental Modeling : Use plasma and tissue concentration-time profiles to calculate AUC, Cmax, and half-life, ensuring correction for isotopic effects on pharmacokinetic behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates between different biological matrices?

Contradictions in recovery often arise from matrix-specific interferences. Mitigation strategies include:

  • Matrix Effect Analysis : Compare ionization efficiency in plasma vs. tissue homogenates using post-column infusion studies .
  • Protein Binding Assays : Evaluate non-specific binding to plasma proteins via equilibrium dialysis, adjusting extraction protocols (e.g., organic solvent precipitation) .
  • Cross-Validation : Confirm results with orthogonal techniques like NMR spectroscopy or immunoassays .

Q. What experimental strategies optimize detection limits for this compound in trace-level environmental samples?

Enhancing sensitivity requires:

  • Solid-Phase Extraction (SPE) Optimization : Use mixed-mode sorbents (e.g., Oasis HLB) to recover this compound from aqueous matrices, followed by drying/reconstitution in MS-compatible solvents .
  • High-Resolution Mass Spectrometry (HRMS) : Employ Q-TOF or Orbitrap systems to achieve sub-ppb detection, leveraging exact mass (±5 ppm) for specificity .
  • Isotope Dilution Calibration : Apply internal calibration curves with this compound to correct for recovery losses during sample preparation .

Q. How should researchers address potential isotopic exchange in this compound during long-term stability studies?

Deuterium exchange with protic solvents or biological media can alter isotopic purity. Solutions include:

  • Stability Testing : Store samples at -80°C in inert solvents (e.g., deuterium-depleted water) and monitor deuteration levels via HRMS over time .
  • Kinetic Studies : Quantify exchange rates under varying pH/temperature conditions to define storage and handling protocols .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound-based metabolic studies?

Address variability through:

  • Multivariate Analysis : Use principal component analysis (PCA) to identify outliers in metabolite profiles .
  • Bayesian Hierarchical Modeling : Account for inter-subject variability in pharmacokinetic parameters, integrating prior data on deuterated tracer behavior .

Methodological Design & Validation

Q. How to design a robust protocol for cross-species comparative pharmacokinetics using this compound?

Key considerations:

  • Species-Specific Metabolism : Pre-screen liver microsomes to identify interspecies metabolic differences (e.g., CYP450 isoform activity) .
  • Dose Proportionality Testing : Administer this compound at therapeutic equivalents across species, adjusting for body surface area .
  • Tissue Distribution Mapping : Use whole-body autoradiography or MALDI imaging to correlate deuterated tracer localization with efficacy/toxicity .

Q. What criteria validate the use of this compound in multi-omics integration studies?

Ensure compatibility with:

  • Transcriptomic/Proteomic Workflows : Avoid solvent incompatibility (e.g., acetonitrile-induced protein precipitation) during multi-omic sample preparation .
  • Data Normalization : Use this compound peak areas to normalize metabolomic data against proteomic/transcriptomic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.